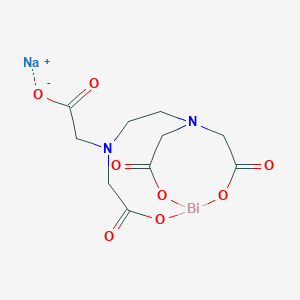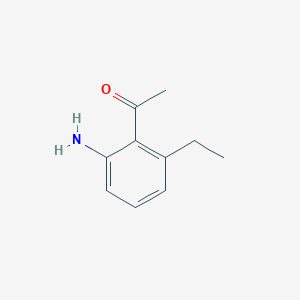![molecular formula C26H14Cl2O4S2 B13123759 1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione CAS No. 90571-19-0](/img/structure/B13123759.png)
1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chlorophenyl, and thioether groups
Méthodes De Préparation
The synthesis of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Hydroxy Groups: The hydroxy groups at positions 5 and 8 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of Chlorophenylthio Groups: The chlorophenylthio groups can be attached through nucleophilic substitution reactions, where chlorophenylthiol reacts with the anthracene derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenylthio groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracene derivatives.
Applications De Recherche Scientifique
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,4-Bis(4-bromophenyl)but-2-ene-1,4-dione: This compound has a similar structure but contains bromine atoms instead of chlorine.
1,4-Bis(4-chlorophenyl)but-2-ene-1,4-dione: This compound has a similar structure but lacks the thioether groups.
Thiazole Derivatives: These compounds contain a thiazole ring and exhibit similar biological activities.
The uniqueness of 1,4-Bis((4-chlorophenyl)thio)-5,8-dihydroxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90571-19-0 |
|---|---|
Formule moléculaire |
C26H14Cl2O4S2 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
1,4-bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H14Cl2O4S2/c27-13-1-5-15(6-2-13)33-19-11-12-20(34-16-7-3-14(28)4-8-16)24-23(19)25(31)21-17(29)9-10-18(30)22(21)26(24)32/h1-12,29-30H |
Clé InChI |
IKOVUEBWVOHRPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC(=C5C3=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
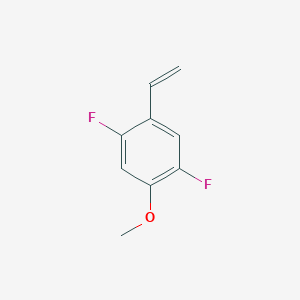
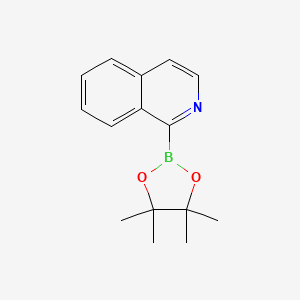
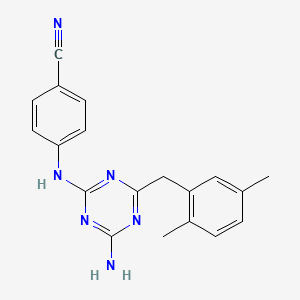
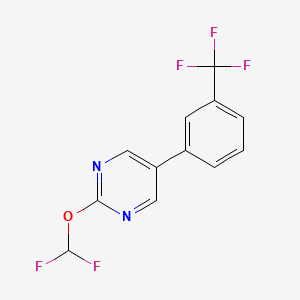

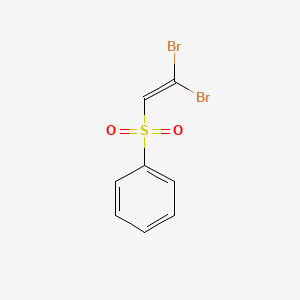

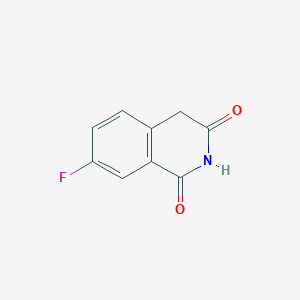
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

